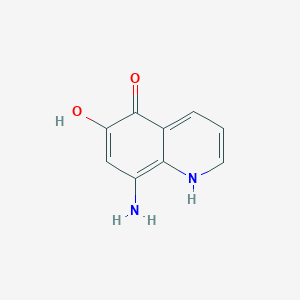
5,6-Dihydroxy-8-aminoquinoline
Overview
Description
5,6-Dihydroxy-8-aminoquinoline: is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of hydroxyl and amino groups in the quinoline ring structure imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-8-aminoquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Hydroxylation: The introduction of hydroxyl groups at the 5 and 6 positions of the quinoline ring can be achieved through various hydroxylation reactions. Common reagents for hydroxylation include hydrogen peroxide and catalysts such as iron or copper salts.
Amination: The introduction of an amino group at the 8 position can be accomplished through nucleophilic substitution reactions. Amination reagents such as ammonia or primary amines are commonly used.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Hydroxylation: Using efficient catalysts and controlled reaction conditions to achieve selective hydroxylation.
Amination: Employing scalable amination techniques to introduce the amino group.
Purification: Utilizing purification methods such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroxy-8-aminoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents such as dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 5,6-Dihydroxy-8-aminoquinoline is used as a building block in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs targeting specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimalarial agent
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-8-aminoquinoline involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit key enzymes involved in biological processes, leading to therapeutic effects.
Interfere with DNA/RNA: The compound can bind to nucleic acids, affecting their function and leading to potential antimicrobial or anticancer activities.
Modulate Cellular Pathways: It can modulate various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with a longer half-life and used for malaria prophylaxis.
Chloroquine: A 4-aminoquinoline used as an antimalarial and anti-inflammatory agent.
Comparison:
Uniqueness: 5,6-Dihydroxy-8-aminoquinoline is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which imparts distinct chemical properties compared to other quinoline derivatives.
Therapeutic Potential: While primaquine and tafenoquine are primarily used for malaria treatment, this compound has broader applications in chemistry, biology, and industry.
Chemical Properties: The hydroxyl and amino groups in this compound provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-aminoquinoline-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYJUNNNRNSMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938746 | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17605-92-4 | |
| Record name | 5,6-Dihydroxy-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


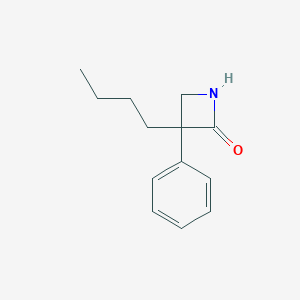

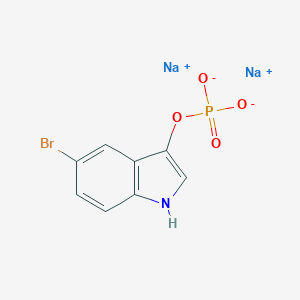

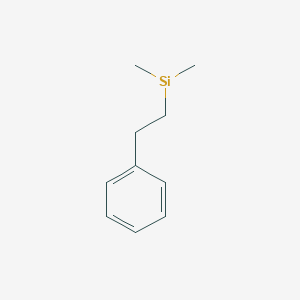
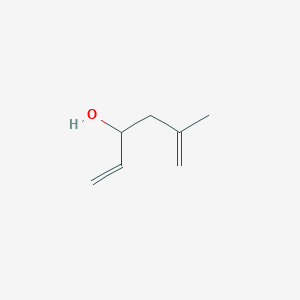
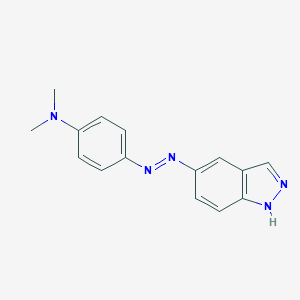
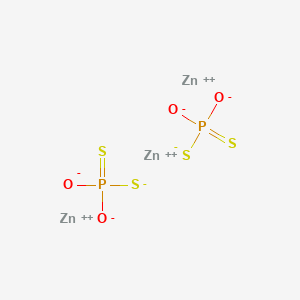
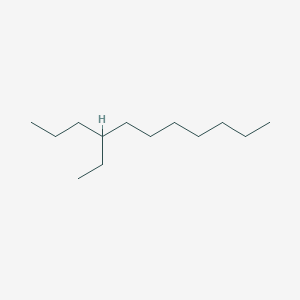
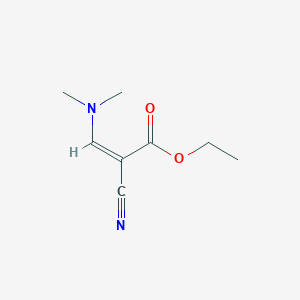
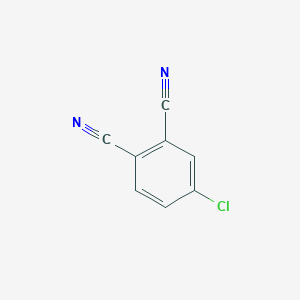
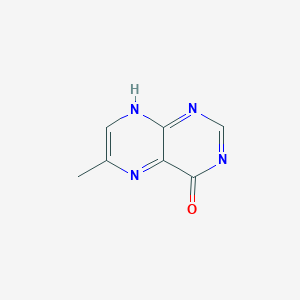
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)

